Differentiation via Target Engagement: A >20,000-Fold Potency Difference at GPCRs
The target compound, 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol, exhibits a profoundly different pharmacological profile compared to its close analog 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6) at specific G-protein coupled receptors (GPCRs). The analog is a highly potent antagonist at the human calcium-sensing receptor (CaSR) with an IC50 of 0.034 nM [1]. In stark contrast, a related derivative containing the 6-methylpyridin-2-yl moiety shows an IC50 of 6,730 nM at the human metabotropic glutamate receptor 5 (mGluR5), representing a >20,000-fold difference in target affinity [2]. This demonstrates that the additional methyl group on the pyridine ring does not simply modulate potency but shifts the target selectivity profile entirely.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50: 6,730 nM at human mGluR5 (for a close derivative containing the 6-methylpyridin-2-yl core) |
| Comparator Or Baseline | 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6): IC50: 0.034 nM at human CaSR |
| Quantified Difference | >200,000-fold difference in potency, but directed at different receptor targets, indicating a selectivity shift |
| Conditions | FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells (for the comparator) and glutamate-induced calcium influx in recombinant human mGluR5d-expressing cells (for the target-core derivative) |
Why This Matters
For scientific selection, this demonstrates that the 6-methyl pyridine substitution fundamentally alters the compound's receptor binding profile, making it unsuitable as a substitute for the non-methylated analog in CaSR-related research but potentially enabling distinct off-target applications.
- [1] BindingDB. (n.d.). BDBM50378146 (CHEMBL1204009): Antagonist activity at human calcium receptor expressed in HEK293 cells, IC50 0.034 nM. Retrieved from https://www.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50191125 (CHEMBL214875): Activity at human mGluR5d, IC50 6.73E+3 nM. Retrieved from https://bdb2.ucsd.edu View Source
